molecular formula C20H22N4OS3 B4137532 2-[(3-amino-12,12-dimethyl-8,11-dithia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraen-5-yl)sulfanyl]-N-methyl-N-phenylacetamide

2-[(3-amino-12,12-dimethyl-8,11-dithia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraen-5-yl)sulfanyl]-N-methyl-N-phenylacetamide

Cat. No.: B4137532
M. Wt: 430.6 g/mol
InChI Key: MFBXHUPREHGERA-UHFFFAOYSA-N
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Description

2-[(4-amino-6,6-dimethyl-5,8-dihydro-6H-thiopyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-2-yl)thio]-N-methyl-N-phenylacetamide is a complex organic compound featuring a unique combination of heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-amino-6,6-dimethyl-5,8-dihydro-6H-thiopyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-2-yl)thio]-N-methyl-N-phenylacetamide typically involves multi-step organic reactions. Common synthetic routes include:

    Formation of the thiopyrano[4’,3’4,5]thieno[2,3-d]pyrimidine core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the amino group: This can be achieved through nucleophilic substitution reactions.

    Thioether formation: The thiopyrano core is reacted with a suitable thiol compound.

    Acetamide formation: The final step involves the reaction of the intermediate with N-methyl-N-phenylacetamide under controlled conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and green chemistry principles may be employed.

Chemical Reactions Analysis

Types of Reactions

2-[(4-amino-6,6-dimethyl-5,8-dihydro-6H-thiopyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-2-yl)thio]-N-methyl-N-phenylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the amino and thioether groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

2-[(4-amino-6,6-dimethyl-5,8-dihydro-6H-thiopyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-2-yl)thio]-N-methyl-N-phenylacetamide has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly for targeting specific enzymes or receptors.

    Biology: It can be used in biochemical assays to study enzyme inhibition or protein binding.

    Materials Science: The compound’s properties may be exploited in the development of new materials with specific electronic or optical characteristics.

    Industrial Applications:

Mechanism of Action

The mechanism of action of 2-[(4-amino-6,6-dimethyl-5,8-dihydro-6H-thiopyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-2-yl)thio]-N-methyl-N-phenylacetamide involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. The specific pathways involved depend on the biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

    2-[(4-amino-6,6-dimethyl-5,8-dihydro-6H-thiopyrano[4’,3’4,5]thieno[2,3-d]pyrimidin-2-yl)thio]-N-methyl-N-phenylacetamide: shares similarities with other heterocyclic compounds such as imidazoles and pyrimidines.

    Imidazole derivatives: Known for their broad range of biological activities, including antibacterial and antifungal properties.

    Pyrimidine derivatives: Widely used in medicinal chemistry for their antiviral and anticancer activities.

Uniqueness

The uniqueness of 2-[(4-amino-6,6-dimethyl-5,8-dihydro-6H-thiopyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-2-yl)thio]-N-methyl-N-phenylacetamide lies in its complex structure, which combines multiple heterocyclic rings and functional groups

Properties

IUPAC Name

2-[(3-amino-12,12-dimethyl-8,11-dithia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraen-5-yl)sulfanyl]-N-methyl-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4OS3/c1-20(2)9-13-14(10-27-20)28-18-16(13)17(21)22-19(23-18)26-11-15(25)24(3)12-7-5-4-6-8-12/h4-8H,9-11H2,1-3H3,(H2,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFBXHUPREHGERA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(CS1)SC3=NC(=NC(=C23)N)SCC(=O)N(C)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4OS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(3-amino-12,12-dimethyl-8,11-dithia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraen-5-yl)sulfanyl]-N-methyl-N-phenylacetamide
Reactant of Route 2
Reactant of Route 2
2-[(3-amino-12,12-dimethyl-8,11-dithia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraen-5-yl)sulfanyl]-N-methyl-N-phenylacetamide
Reactant of Route 3
2-[(3-amino-12,12-dimethyl-8,11-dithia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraen-5-yl)sulfanyl]-N-methyl-N-phenylacetamide
Reactant of Route 4
Reactant of Route 4
2-[(3-amino-12,12-dimethyl-8,11-dithia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraen-5-yl)sulfanyl]-N-methyl-N-phenylacetamide
Reactant of Route 5
2-[(3-amino-12,12-dimethyl-8,11-dithia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraen-5-yl)sulfanyl]-N-methyl-N-phenylacetamide
Reactant of Route 6
Reactant of Route 6
2-[(3-amino-12,12-dimethyl-8,11-dithia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraen-5-yl)sulfanyl]-N-methyl-N-phenylacetamide

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